molecular formula C15H16Cl2N6O8S4 B195214 6-Chloro-N-((6-chloro-7-sulfamoyl-2,3-dihydro-4H-1,2,4-benzothiadiazin-4-yl 1,1-dioxide)methyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide CAS No. 402824-96-8

6-Chloro-N-((6-chloro-7-sulfamoyl-2,3-dihydro-4H-1,2,4-benzothiadiazin-4-yl 1,1-dioxide)methyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide

Cat. No. B195214
M. Wt: 607.5 g/mol
InChI Key: ARZJHXODDVTRLY-UHFFFAOYSA-N
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Description

Hydrochlorothiazide impurity C is a potential impurity found in commercial hydrochlorothiazide preparations. Hydrochlorothiazide is a thiazide diuretic that inhibits the apical membrane sodium chloride cotransporter in the distal and collecting duct nephron segments.
An impurity in bulk Hydrochlorothiazide. Dimer Impurity C.
Hydrochlorothiazide Impurity C is an impurity in bulk Hydrochlorothiazide.

Scientific Research Applications

Analytical Method Development for Impurity Identification

In a study focused on hydrochlorothiazide (HCTZ), which shares a similar chemical structure with the compound , an analytical method using high-pressure liquid chromatography was developed to identify a new impurity. This impurity, initially believed to be an HCTZ dimer, was later identified as a specific HCTZ-CH2-HCTZ isomer through various analytical techniques, including hydrolysis, ultraviolet spectroscopy, liquid chromatography/mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy (Fang et al., 2001).

Crystal Structure Analysis

Another study explored the crystal structure of a closely related compound, polythiazide, which has a two-dimensional network of hydrogen-bonded molecules. This research contributes to understanding the structural behavior of similar thiazide-based compounds under various conditions (Gelbrich, Haddow, & Griesser, 2010).

Catalytic Applications in Organic Synthesis

A novel N-bromo sulfonamide reagent, closely related to the chemical , was synthesized and used as an efficient catalyst for preparing various organic compounds, such as 1-carbamato-alkyl-2-naphthol and 1-thioamido-alkyl-2-naphthol derivatives. This illustrates the potential use of similar compounds in facilitating organic synthesis reactions (Khazaei, Abbasi, & Moosavi‐Zare, 2015).

Investigation of Mass Spectrometric Behavior

Research on the mass spectrometric behavior of thiazide-based compounds, including the compound of interest, can provide insights into their fragmentation patterns and molecular structures. Such studies are crucial for understanding the behavior of these compounds under various analytical conditions (Thevis, Schmickler, & Schänzert, 2002).

High-Pressure Structural Studies

A study on chlorothiazide, another closely related compound, under high-pressure conditions using X-ray diffraction techniques, revealed structural changes and a phase transition. This kind of research is essential for understanding the behavior of similar compounds under extreme conditions (Oswald, Lennie, Pulham, & Shankland, 2010).

properties

IUPAC Name

6-chloro-4-[[(6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazin-7-yl)sulfonylamino]methyl]-1,1-dioxo-2,3-dihydro-1λ6,2,4-benzothiadiazine-7-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N6O8S4/c16-8-1-10-14(34(28,29)20-5-19-10)4-13(8)33(26,27)21-6-23-7-22-35(30,31)15-3-12(32(18,24)25)9(17)2-11(15)23/h1-4,19-22H,5-7H2,(H2,18,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARZJHXODDVTRLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)NCN3CNS(=O)(=O)C4=CC(=C(C=C43)Cl)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N6O8S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10193270
Record name 6-Chloro-N-((6-chloro-7-sulfamoyl-2,3-dihydro-4H-1,2,4-benzothiadiazin-4-yl 1,1-dioxide)methyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

607.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydrochlorothiazide Impurity C

CAS RN

402824-96-8
Record name 6-Chloro-N-((6-chloro-7-sulfamoyl-2,3-dihydro-4H-1,2,4-benzothiadiazin-4-yl 1,1-dioxide)methyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0402824968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chloro-N-((6-chloro-7-sulfamoyl-2,3-dihydro-4H-1,2,4-benzothiadiazin-4-yl 1,1-dioxide)methyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-CHLORO-N-((6-CHLORO-7-SULFAMOYL-2,3-DIHYDRO-4H-1,2,4-BENZOTHIADIAZIN-4-YL 1,1-DIOXIDE)METHYL)-3,4-DIHYDRO-2H-1,2,4-BENZOTHIADIAZINE-7-SULFONAMIDE 1,1-DIOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22J416Y79C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
6-Chloro-N-((6-chloro-7-sulfamoyl-2,3-dihydro-4H-1,2,4-benzothiadiazin-4-yl 1,1-dioxide)methyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide
Reactant of Route 2
Reactant of Route 2
6-Chloro-N-((6-chloro-7-sulfamoyl-2,3-dihydro-4H-1,2,4-benzothiadiazin-4-yl 1,1-dioxide)methyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide
Reactant of Route 3
Reactant of Route 3
6-Chloro-N-((6-chloro-7-sulfamoyl-2,3-dihydro-4H-1,2,4-benzothiadiazin-4-yl 1,1-dioxide)methyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide
Reactant of Route 4
6-Chloro-N-((6-chloro-7-sulfamoyl-2,3-dihydro-4H-1,2,4-benzothiadiazin-4-yl 1,1-dioxide)methyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide
Reactant of Route 5
6-Chloro-N-((6-chloro-7-sulfamoyl-2,3-dihydro-4H-1,2,4-benzothiadiazin-4-yl 1,1-dioxide)methyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide
Reactant of Route 6
6-Chloro-N-((6-chloro-7-sulfamoyl-2,3-dihydro-4H-1,2,4-benzothiadiazin-4-yl 1,1-dioxide)methyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide

Citations

For This Compound
1
Citations
A Gumieniczek, J Galeza, T Mroczek, K Wojtanowski… - Chromatographia, 2018 - Springer
Dihydralazine and hydrochlorothiazide were stored at high temperature and humidity, under UV/Vis light and different pH, as individual drugs and the mixture. Then, a sensitive and …
Number of citations: 8 link.springer.com

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